2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
Description
The compound 2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a pyrrolo[2,3-d]pyrimidine derivative characterized by a hydroxyethyl substituent at position 5 of the pyrrolopyrimidine core and a hydroxymethyl group on the tetrahydrofuran (THF) ring. The hydroxyethyl and hydroxymethyl groups in this compound suggest enhanced hydrophilicity compared to halogenated or aromatic analogs, which may influence solubility, bioavailability, and target interactions .
Properties
CAS No. |
76319-88-5 |
|---|---|
Molecular Formula |
C13H18N4O5 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[4-amino-5-(1-hydroxyethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H18N4O5/c1-5(19)6-2-17(12-8(6)11(14)15-4-16-12)13-10(21)9(20)7(3-18)22-13/h2,4-5,7,9-10,13,18-21H,3H2,1H3,(H2,14,15,16)/t5?,7-,9-,10-,13-/m1/s1 |
InChI Key |
JYIAJJSNXKIKNO-OEOQMHLKSA-N |
Isomeric SMILES |
CC(C1=CN(C2=NC=NC(=C12)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC(C1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol typically involves multi-step organic reactions. One common approach is to start with a pyrrolo(2,3-d)pyrimidine derivative, which undergoes a series of functional group transformations. These transformations may include:
Amination: Introduction of the amino group using reagents like ammonia or amines under controlled conditions.
Hydroxylation: Addition of hydroxy groups using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Hydroxymethylation: Introduction of hydroxymethyl groups through reactions with formaldehyde or other carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove oxygen functionalities or to convert carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : Compounds such as AGF152 and AGF163 have shown potent antitumor activities by selectively targeting folate receptors (FR) and proton-coupled folate transporters (PCFT), which are overexpressed in certain tumor types. This selectivity enhances drug uptake in cancer cells while minimizing effects on normal tissues .
-
Case Studies :
- In vitro studies indicated that these compounds inhibited human tumor cell lines (KB, IGROV1, SKOV3) at subnanomolar concentrations, suggesting their potential as targeted therapies for cancers with high folate receptor expression .
- Crystal structure analyses revealed that these compounds bind effectively to the active sites of relevant enzymes like GARFTase, indicating a novel mechanism for circumventing drug resistance commonly seen with traditional therapies .
Antiviral Properties
Recent investigations have also highlighted the antiviral potential of pyrrolo[2,3-d]pyrimidines against viruses such as Zika virus:
- Mechanism of Action : The active form of certain pyrrolo[2,3-d]pyrimidine derivatives has been shown to inhibit viral polymerases and interfere with host cellular pathways critical for viral replication. This dual mechanism enhances their efficacy against viral infections .
- Case Studies :
Enzyme Inhibition
The compound has been explored as an inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis:
- Mechanism of Action : Pyrrolo[2,3-d]pyrimidines can bind to the active site of TS, disrupting its function and leading to reduced nucleotide synthesis necessary for cell proliferation. This property is particularly beneficial in developing chemotherapeutic agents targeting rapidly dividing cancer cells .
- Case Studies :
Summary Table of Applications
| Application | Mechanism | Notable Findings |
|---|---|---|
| Antitumor Activity | Selective uptake via FR and PCFT | Potent inhibition of tumor cell lines at subnanomolar concentrations |
| Antiviral Properties | Inhibition of viral polymerases | Synergistic effects observed against Zika virus |
| Enzyme Inhibition | Disruption of TS function | Effective binding to TS with potential for enhanced chemotherapeutic activity |
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrrolopyrimidine Ring
The position and nature of substituents at the pyrrolopyrimidine ring significantly impact biological activity and physicochemical properties. Key analogs include:
*Note: Molecular formula of the target compound is inferred based on structural similarity to analogs.
- However, iodine’s electronegativity may stabilize the ring system .
- BBB-4 () : The 3,4-difluorophenyl group on the hydroxyethyl side chain increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. This contrasts with the target compound’s unsubstituted hydroxyethyl, favoring polar interactions .
Modifications on the Tetrahydrofuran Ring
The THF moiety’s substituents influence conformational flexibility and hydrogen-bonding capacity:
- Difluoro-THF () : The 4,4-difluoro substitution likely stabilizes the THF ring in a specific conformation, mimicking ribose in nucleosides. This could enhance binding to enzymes like kinases .
- Ethynyl-THF () : The ethynyl group offers a synthetic handle for further functionalization, a feature absent in the target compound .
Stereochemical Considerations
Stereochemistry critically affects biological activity. For example:
- The 2R,3S,4R,5R configuration in ’s iodo analog ensures proper spatial alignment for nucleoside mimicry .
- BBB-4 () specifies an (R)-configuration at the hydroxyethyl group, which may dictate enantioselective interactions with chiral biological targets .
- The target compound’s stereochemical profile (unreported in evidence) must be resolved experimentally to assess its bioactivity relative to these analogs.
Implications for Research and Development
However, its lack of fluorine or iodine substitutions may reduce metabolic stability compared to and compounds. Further studies should explore:
- Biological Profiling : Comparative assays with analogs (e.g., kinase inhibition, cytotoxicity) are needed to validate hypothesized advantages.
Biological Activity
The compound 2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a pyrrolo[2,3-d]pyrimidine derivative that has garnered interest due to its potential biological activities, particularly as an inhibitor of tropomyosin-related kinases (Trk). This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
where denote the number of respective atoms in the molecule. The specific structure includes functional groups that contribute to its biological activity.
The primary mechanism of action for this compound involves the inhibition of tropomyosin-related kinases (Trk), which are receptor tyrosine kinases activated by neurotrophins. Trks play crucial roles in cellular processes such as pain sensation and tumor cell survival signaling. Inhibition of Trk can potentially lead to therapeutic effects in conditions such as cancer and chronic pain .
In Vitro Studies
-
Antitumor Activity :
- The compound has shown significant antitumor activity against various human cancer cell lines. For instance, studies indicated that similar pyrrolo[2,3-d]pyrimidine derivatives inhibited the proliferation of Chinese hamster ovary (CHO) cells expressing folate receptors with IC50 values less than 1 nM .
- In vivo studies demonstrated that related compounds exhibited potent antitumor efficacy in severe combined immunodeficient mice bearing SKOV3 tumors, indicating a promising therapeutic profile .
- Kinase Inhibition :
Case Studies
- A study involving the administration of pyrrolo[2,3-d]pyrimidine derivatives showed a marked reduction in tumor size in animal models compared to controls. The specific effects on apoptosis and cell cycle arrest were documented through histological examinations and flow cytometry analyses.
Data Summary
| Activity | IC50 Value | Cell Line | Reference |
|---|---|---|---|
| Antitumor Activity | < 1 nM | CHO cells (FR α or β) | |
| Trk Inhibition | Not specified | Various cancer cell lines | |
| In Vivo Tumor Reduction | Significant | SKOV3 tumors in mice |
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in oncology and pain management. Its ability to inhibit Trk receptors suggests a dual role in targeting both tumor growth and pain pathways. Future research should focus on clinical trials to further evaluate its safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
